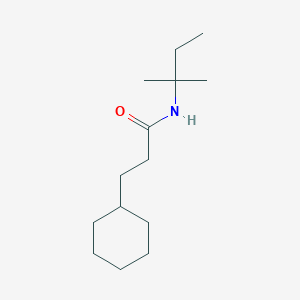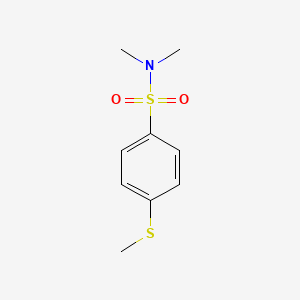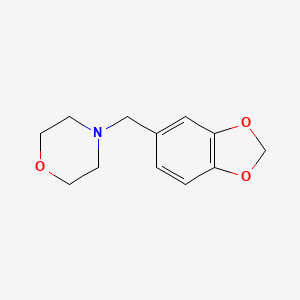![molecular formula C17H14N4O B5815914 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)
4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the family of triazinobenzimidazoles, which are known for their diverse biological activities.
科学的研究の応用
4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been shown to exhibit insecticidal and fungicidal activities, making it a promising candidate for the development of new pesticides. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
作用機序
The mechanism of action of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In inflammation, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduces inflammation and associated tissue damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. In agriculture, 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one exhibits insecticidal and fungicidal activities by disrupting various physiological processes in pests and pathogens.
実験室実験の利点と制限
One of the main advantages of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one for lab experiments is its diverse biological activities and potential applications. This makes it a promising candidate for the development of new drugs, pesticides, and materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its activity and specificity.
将来の方向性
There are several future directions for research on 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one. One direction is the development of more efficient and scalable synthesis methods to increase the yield and purity of this compound. Another direction is the optimization of its biological activity and specificity through structure-activity relationship studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new formulations and delivery methods for 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one could improve its solubility and bioavailability, making it more effective in vivo.
合成法
The synthesis of 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one can be accomplished through various methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods is the condensation of 2-aminobenzimidazole with benzyl isocyanide in the presence of a catalyst such as copper(II) acetate. This reaction yields 4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one in good yields and high purity.
特性
IUPAC Name |
4-benzyl-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-16(22)20(11-13-7-3-2-4-8-13)17-18-14-9-5-6-10-15(14)21(17)19-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWXUSHYWNKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

